molecular formula C7H5N3O3 B12825754 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B12825754
M. Wt: 179.13 g/mol
InChI Key: VGYRIPWIHWCAPE-UHFFFAOYSA-N
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Description

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a high-value heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused pyrazolopyridine core, a privileged scaffold in drug discovery known for its close resemblance to purine bases, which allows it to interact with a wide range of biological targets . The 1,7-dihydro tautomer is the predominant and more stable form, making it the preferred structure for research and development . The presence of both a carboxylic acid and a carbonyl (oxo) group at key positions provides versatile handles for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This scaffold is of significant interest in the development of therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential inhibitors of various kinases, including GSK-3 and KDR, which are important targets in oncology, neurodegenerative diseases, and metabolic disorders . Furthermore, the core structure has been explored for its anti-inflammatory and analgesic properties . The integration of this heterocycle into molecular frameworks is facilitated by modern synthetic methodologies, including multicomponent reactions catalyzed by efficient solid acids, allowing for the diverse decoration of the core with various pharmacophores such as indole rings . Researchers also utilize this compound in computational chemistry and molecular docking studies to model interactions and predict binding affinities with target proteins, such as those from the Nipah virus, aiding in the early stages of antiviral drug design . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-4(7(12)13)1-3-2-8-10-5(3)9-6/h1-2H,(H,12,13)(H2,8,9,10,11)

InChI Key

VGYRIPWIHWCAPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=C1C=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a preformed pyrazole or pyridine, the compound can be synthesized by treating diphenylhydrazone and pyridine with iodine . Another method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity Comparison

Compound Target Bacteria MIC/Activity Range Reference
Compound 7 Drug-resistant S. epidermidis Comparable to oxacillin
Thienopyridines (8–16) S. aureus, E. coli Broad-spectrum efficacy

Enzyme Inhibition Profiles

  • Amides from 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid : Potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, with implications in cancer therapy .
  • Compound 5 (Tacrine-linked derivative) : Dual inhibitor of acetylcholinesterase (AChE, IC₅₀ = 0.125 µM) and phosphodiesterase 4 (PDE4D, IC₅₀ = 0.271 µM), relevant for neurodegenerative diseases .
  • SQ20009 : Inhibits cyclic nucleotide phosphodiesterases, modulating intracellular signaling pathways .

Table 2: Enzyme Inhibition Comparison

Compound Target Enzyme IC₅₀/Activity Therapeutic Area Reference
NAMPT Inhibitors NAMPT Potent inhibition Cancer
Compound 5 AChE, PDE4D 0.125 µM, 0.271 µM Neurodegeneration
SQ20009 Phosphodiesterase Not specified Inflammation, Cognition

Physicochemical Properties

  • This compound : Polar due to carboxylic acid and oxo groups, likely influencing solubility and membrane permeability.

Table 3: Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
This compound C₈H₅N₃O₃ 191.15 Oxo, carboxylic acid
1-Pentyl-4-amino-6-methyl derivative C₁₃H₁₈N₄O₂ 262.31 Pentyl, methyl, amino

Biological Activity

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be characterized by the following chemical properties:

PropertyValue
Chemical Formula C₉H₈N₄O₃
Molecular Weight 192.19 g/mol
IUPAC Name This compound
CAS Number 923152-34-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Research indicates that this compound can act as a potent inhibitor of various kinases associated with cancer progression and inflammation.

Enzyme Inhibition

  • Kinase Inhibition : The compound has shown significant inhibitory effects on receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis and tumor growth. For instance:
    • IC₅₀ values for VEGFR-2 inhibition have been reported around 1.46 µM, highlighting its potential in targeting tumor vascularization pathways .
  • Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : The compound has been evaluated for its anticancer potential against various cell lines. Notably:
    • In vitro studies demonstrated significant antiproliferative effects against HeLa and HCT116 cancer cell lines .
  • Antimicrobial Activity : Recent investigations have indicated that derivatives of this compound possess antibacterial properties. A study showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on colorectal cancer models revealed that oral administration resulted in reduced tumor growth rates in xenograft models. The pharmacokinetic profile indicated good bioavailability and stability .

Case Study 2: Antimicrobial Effects

In a recent study focusing on the synthesis and evaluation of antibacterial activity, derivatives of this compound were tested against various bacterial strains. Results indicated that modifications at specific positions enhanced antibacterial efficacy significantly .

Q & A

Q. What are the common synthetic routes for 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid, and what challenges arise in its purification?

The synthesis typically involves multi-step reactions starting with pyridine or carbamate precursors. For example, a method analogous to involves sequential reactions to generate intermediates, followed by structural modifications (e.g., cyclization or oxidation) to yield the target compound. A critical challenge is controlling regioselectivity during heterocycle formation, as competing pathways may lead to byproducts like pyrazolo[3,4-d]pyrimidine derivatives. Purification often requires gradient elution chromatography due to polar functional groups (e.g., carboxylic acid), with LC-MS or NMR ( ) used to confirm purity .

Q. What spectroscopic and analytical methods are employed to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing tautomeric forms of the dihydropyridine ring.
  • X-ray crystallography : Resolves ambiguity in ring conformation and hydrogen-bonding patterns (e.g., lactam vs. carboxylic acid tautomers) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations (~3200–3400 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structural analogs (e.g., pyrazolo[3,4-b]pyridine derivatives) exhibit anticancer, antibacterial, and antiviral activities. For instance, highlights the role of the carboxylic acid group in enhancing solubility and target binding, while the pyridine core may intercalate with DNA or inhibit kinases. In vitro assays using MTT or bacterial growth inhibition are recommended for initial screening .

Q. How do solubility and lipophilicity impact its applicability in biological assays?

The carboxylic acid moiety improves aqueous solubility but may reduce membrane permeability. SwissADME predictions ( ) suggest a logP value of ~1.5–2.5, indicating moderate lipophilicity. Formulation strategies, such as sodium salt preparation or nanoencapsulation, are often required for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Key modifications include:

  • Substituent variation at position 3 : Electron-withdrawing groups (e.g., Cl, F) may enhance binding to hydrophobic enzyme pockets ().
  • Ring hybridization : Replacing the pyridine ring with pyrazine () or triazole () alters π-π stacking and hydrogen-bond donor/acceptor profiles.
  • Prodrug derivatization : Esterification of the carboxylic acid improves bioavailability, as seen in quinolone antibiotics () .

Q. How can contradictions in synthetic yield data be resolved?

Discrepancies often stem from reaction conditions. For example, reports high yields (~80%) via Mo(CO)6-mediated rearrangement under inert atmospheres, whereas notes lower yields (~40–50%) in aerobic conditions due to oxidation side reactions. Controlled experiments under varying temperatures, catalysts, and atmospheres are essential to identify optimal protocols .

Q. What computational tools are suitable for predicting its pharmacokinetic and toxicity profiles?

  • Molecular docking (AutoDock Vina) : Models interactions with targets like DNA gyrase or topoisomerases.
  • ADMET prediction (SwissADME, ProTox-II) : Estimates permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and hepatotoxicity risks. validated these tools for analogs, showing correlation between predicted and experimental logD values .

Q. How does tautomerism affect its reactivity and spectroscopic data?

The compound exists in equilibrium between lactam (6-oxo) and carboxylic acid tautomers. X-ray data ( ) and NMR titration experiments (e.g., in DMSO-d6 vs. CDCl3) reveal solvent-dependent shifts. Tautomer ratios influence reactivity in amidation or esterification reactions, requiring careful pH control .

Q. What strategies mitigate crystallization challenges during scale-up?

  • Co-crystallization : Adding co-formers (e.g., nicotinamide) stabilizes polymorphs.
  • Anti-solvent precipitation : Gradual addition of hexane to THF solutions promotes crystal nucleation.
  • Hot-stage microscopy : Monitors phase transitions to identify stable crystalline forms .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert gas for Mo(CO)6-mediated reactions ().
  • Characterization : Combine XRD with solid-state NMR to resolve tautomeric ambiguity.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and validate results across multiple cell lines .

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